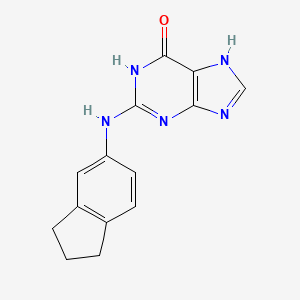
6H-Purin-6-one, 2-((2,3-dihydro-1H-inden-5-yl)amino)-1,9-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,3-Dihydro-1H-inden-5-yl)amino)-1H-purin-6(9H)-one is a complex organic compound that features a purine core structure substituted with an indene derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1H-inden-5-yl)amino)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, which can be synthesized through the hydrogenation of indene. This intermediate is then reacted with a purine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
2-((2,3-Dihydro-1H-inden-5-yl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学研究应用
2-((2,3-Dihydro-1H-inden-5-yl)amino)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which 2-((2,3-Dihydro-1H-inden-5-yl)amino)-1H-purin-6(9H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indene moiety may enhance binding affinity or specificity, while the purine core can interact with nucleotide-binding sites. These interactions can modulate biological pathways, leading to various effects.
相似化合物的比较
Similar Compounds
1H-Inden-2-amine, 2,3-dihydro-: This compound shares the indene structure but lacks the purine moiety.
1H-Inden-5-ol, 2,3-dihydro-: Similar indene structure with a hydroxyl group.
2,3-Dihydro-1H-indene-1-acetic acid: Features an indene structure with an acetic acid group.
Uniqueness
2-((2,3-Dihydro-1H-inden-5-yl)amino)-1H-purin-6(9H)-one is unique due to its combination of an indene derivative with a purine core. This dual structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.
生物活性
6H-Purin-6-one, 2-((2,3-dihydro-1H-inden-5-yl)amino)-1,9-dihydro-, is a compound of interest due to its potential biological activities. The compound belongs to the purine family and exhibits various pharmacological properties. This article reviews its biological activity, focusing on antimicrobial effects, molecular interactions, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, which can include the use of various catalysts and solvents. The structural features that contribute to its biological activity include the purine core and the indene moiety, which may enhance binding affinity to biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related purine derivatives. For instance, compounds similar to 6H-Purin-6-one exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 375 to 3000 µg/mL, indicating varying degrees of effectiveness against different bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 4b | 375 | Enterococcus faecalis |
| Compound 4h | 750 | Staphylococcus aureus |
| Compound 6h | 1000 | Candida albicans |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between purine derivatives and their biological targets. For example, compound 6h demonstrated strong binding affinities with key proteins associated with bacterial infections. The docking studies indicated that hydrogen bonds formed with residues such as HIS169 and ARG227 were crucial for its inhibitory action .
Binding Energies of Compounds
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Compound 4b | -8.79 |
| Compound 4h | -8.63 |
| Compound 6h | -8.48 |
Case Studies
A notable case study involved the evaluation of purine derivatives for their potential as DprE1 inhibitors in tuberculosis treatment. In-silico approaches were utilized to identify promising candidates that could effectively inhibit this target enzyme essential for mycobacterial cell wall biosynthesis . The study highlighted the importance of structural modifications in enhancing biological activity.
Potential Therapeutic Applications
The diverse biological activities of 6H-Purin-6-one suggest several therapeutic applications:
- Antimicrobial Agents : Given its efficacy against various bacteria and fungi, this compound could be developed into a broad-spectrum antimicrobial agent.
- Antitumor Activity : Preliminary findings indicate that similar compounds may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their anticancer potential .
- Cardiomyogenesis Induction : Some derivatives have been screened for their ability to support cardiomyogenic differentiation, indicating a potential role in regenerative medicine .
属性
CAS 编号 |
83173-13-1 |
|---|---|
分子式 |
C14H13N5O |
分子量 |
267.29 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1H-inden-5-ylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C14H13N5O/c20-13-11-12(16-7-15-11)18-14(19-13)17-10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H3,15,16,17,18,19,20) |
InChI 键 |
NEGTVXJJUKTMCG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=NC4=C(C(=O)N3)NC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















